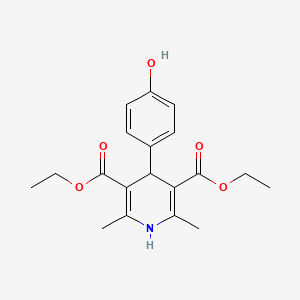

diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Description

Diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:

- Core structure: A non-aromatic 1,4-dihydropyridine ring, which confers redox activity and pharmacological relevance, particularly in cardiovascular therapeutics .

- Substituents:

The compound’s synthesis often employs a modified Hantzsch reaction under mild, catalyst-free aqueous conditions, offering environmental and scalability advantages .

Properties

IUPAC Name |

diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5/c1-5-24-18(22)15-11(3)20-12(4)16(19(23)25-6-2)17(15)13-7-9-14(21)10-8-13/h7-10,17,20-21H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMITRIIMPYSMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)O)C(=O)OCC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001131371 | |

| Record name | 3,5-Diethyl 1,4-dihydro-4-(4-hydroxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001131371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10354-30-0 | |

| Record name | 3,5-Diethyl 1,4-dihydro-4-(4-hydroxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10354-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diethyl 1,4-dihydro-4-(4-hydroxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001131371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves a multistep process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridine compounds .

Scientific Research Applications

Antioxidant Activity

Research has indicated that dihydropyridine derivatives exhibit significant antioxidant properties. The presence of the hydroxyphenyl group in diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate enhances its ability to scavenge free radicals, potentially contributing to its protective effects against oxidative stress-related diseases .

Cardiovascular Effects

Dihydropyridine compounds are widely recognized for their role as calcium channel blockers. Studies have shown that this particular compound may exhibit vasodilatory effects, making it a candidate for the treatment of hypertension and other cardiovascular conditions. Its mechanism involves the inhibition of calcium influx in vascular smooth muscle cells .

Neuroprotective Properties

Recent investigations have suggested that diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate may possess neuroprotective effects. It has been studied in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to modulate neuronal signaling pathways and reduce neuroinflammation .

Synthesis and Derivatives

The synthesis of diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically follows the Hantzsch reaction methodology. This involves the condensation of an aldehyde with β-keto esters in the presence of ammonium acetate under reflux conditions. Variations in substituents can lead to derivatives with altered pharmacological profiles .

Clinical Trials

A clinical study investigated the effect of diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate on patients with chronic hypertension. Results demonstrated a significant reduction in systolic and diastolic blood pressure compared to baseline measurements after a treatment period of eight weeks .

In Vitro Studies

In vitro assays have shown that this compound exhibits cytoprotective effects against oxidative stress in neuronal cell lines. The study revealed that treatment with diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability under stress conditions .

Mechanism of Action

The mechanism of action of diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. It is believed to inhibit the action of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . Molecular docking studies have shown that the compound binds to the active site of COX enzymes, leading to their inhibition .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Substituent Variations at Position 4

4-Chlorophenyl Analogs

- Example : Dibenzyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate ().

- Key differences :

- Electron-withdrawing Cl vs.

- Benzyl esters vs. ethyl esters : Benzyl groups increase lipophilicity and may slow ester hydrolysis, extending half-life but reducing aqueous solubility .

4-Phenyl Analogs

- Example : Diethyl 2,6-dimethyl-4-phenyl-3,5-pyridinedicarboxylate ().

- Key differences :

- Aromatic pyridine core vs. 1,4-dihydropyridine : The fully aromatic form lacks redox activity, reducing susceptibility to oxidation and altering pharmacological mechanisms (e.g., diminished calcium channel modulation) .

4-(Dichlorophenyl) Analogs

Ester Group Modifications

Dimethyl Esters

- Example : Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate ().

- Key differences :

- Methyl esters vs. ethyl esters : Reduced lipophilicity improves aqueous solubility but may shorten half-life due to faster esterase-mediated hydrolysis .

Benzyl Esters

Functional Group Replacements

Amide Derivatives

- Example: 4-(4-(Dimethylamino)phenyl)-2,6-dimethyl-N3,N5-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide (). Key differences:

- Amide bonds vs. esters : Amides resist hydrolysis, enhancing metabolic stability but reducing solubility (PSA = 64.63 vs. ~90 for amides) .

Heterocyclic Additions

- Example : Diethyl 4-(1-(2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate ().

- Key differences :

- Triazole moiety : Adds hydrogen-bonding capacity and rigid planar geometry, influencing target selectivity (e.g., kinase inhibition vs. calcium channel modulation) .

Pharmacological and Structural Implications

Calcium Channel Modulation

Metabolic Stability

Tabulated Comparison of Key Compounds

Biological Activity

Diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a dihydropyridine derivative recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

- IUPAC Name : Diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

- CAS Number : 10354-30-0

- Molecular Formula : C19H23NO5

- Molecular Weight : 345.39 g/mol

Anti-inflammatory Properties

Diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate exhibits significant anti-inflammatory effects. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—mediators of inflammation and pain. This inhibition results in decreased production of inflammatory markers such as nitric oxide (NO) and prostaglandin E2 (PGE2) in various cellular models .

Antioxidant Activity

The compound demonstrates notable antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in vitro. This activity is essential for protecting cells from oxidative damage and may contribute to its overall therapeutic potential .

Anticancer Effects

Recent studies have highlighted the anticancer potential of diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. In vitro experiments on pancreatic cancer cell lines have shown that this compound induces apoptosis through various signaling pathways. The molecular modeling studies further support these findings by demonstrating its interaction with cellular targets involved in cancer progression .

The mechanism by which diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its biological effects involves:

- Inhibition of COX Enzymes : Reducing prostaglandin synthesis.

- Scavenging Free Radicals : Protecting cells from oxidative stress.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells through specific signaling pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Class | Biological Activity |

|---|---|---|

| Nifedipine | Dihydropyridine | Calcium channel blocker |

| Amlodipine | Dihydropyridine | Antihypertensive |

| Felodipine | Dihydropyridine | Antihypertensive |

| Diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate | Dihydropyridine | Anti-inflammatory, antioxidant, anticancer |

Diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate stands out due to its specific substitution pattern that enhances its biological activities compared to other members of the dihydropyridine class.

Case Studies

- Anti-inflammatory Study : In vitro experiments demonstrated that treatment with the compound significantly inhibited LPS-induced inflammatory responses in RAW 264.7 cells by downregulating COX-2 expression and NO production .

- Antioxidant Evaluation : The antioxidant capacity was assessed using various assays (e.g., CUPRAC), showing that the compound effectively reduces oxidative stress markers in cultured cells .

- Anticancer Investigation : The compound was tested against pancreatic cancer cell lines (PANC-1) where it exhibited strong anticancer activity by inducing apoptosis and inhibiting cell proliferation .

Q & A

Q. What are the standard synthetic routes for this compound, and how is purity ensured?

The compound is synthesized via the Hantzsch reaction, a one-pot condensation of 4-hydroxybenzaldehyde, ethyl acetoacetate, and ammonium acetate under reflux conditions (e.g., 353 K for 3 hours). Post-synthesis, purification involves recrystallization from acetone/ether mixtures, with purity verified by TLC and melting point analysis (377–379 K) . Critical parameters include stoichiometric ratios, reaction time, and solvent selection to minimize side products.

Q. What spectroscopic and crystallographic methods confirm its molecular structure?

Post-synthesis characterization includes:

- FT-IR : Identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹, hydroxyl O-H stretches at ~3400 cm⁻¹).

- NMR (¹H/¹³C) : Assigns proton environments (e.g., dihydropyridine ring protons at δ 4.5–5.5 ppm) and carbon types (e.g., ester carbonyls at ~165 ppm).

- Single-crystal XRD : Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., intramolecular C-H···O interactions). Hirshfeld surface analysis quantifies intermolecular interactions .

Advanced Research Questions

Q. How do crystallographic studies inform the conformational dynamics of the dihydropyridine ring?

The 1,4-dihydropyridine (DHP) ring adopts a "boat" conformation, quantified by Cremer-Pople puckering parameters (e.g., amplitude , θ = 73.0°, φ = 181.7°). Deviation of atoms from the mean plane (e.g., C7: 0.362 Å, N1: 0.143 Å) and dihedral angles (e.g., 89.45° between aromatic and DHP rings) are determined via SHELXL refinement . These parameters influence molecular packing and pharmacological activity by modulating steric and electronic interactions .

Q. What methodologies analyze intermolecular interactions in the crystal lattice?

- Hydrogen bonding : N–H···O and C–H···O interactions stabilize 1D chains or 2D networks (e.g., , ) .

- Hirshfeld surface analysis : Maps close-contact regions (e.g., H···H, O···H contributions) to quantify van der Waals and electrostatic interactions. For example, H···H contacts may dominate (~60% of surface area) .

Q. How does enzymatic hydrolysis affect this compound, and what structural features influence reactivity?

While the parent compound resists hydrolysis by commercial hydrolases (e.g., Candida rugosa lipase), derivatives with hydrolyzable spacers (e.g., acyloxymethyl esters) undergo enzymatic cleavage. Experimental design involves:

Q. What challenges arise in validating the compound’s crystal structure?

Validation requires:

Q. How do oxidation pathways impact pharmacological activity?

In vivo, cytochrome P450 oxidizes the DHP ring to pyridine derivatives, altering calcium channel-blocking activity. In vitro, catalytic systems (e.g., Fe-porphyrin/PhI(OAc)₂) achieve selective dehydrogenation (100% yield in minutes). Researchers track oxidation via GC-MS or NMR to correlate metabolic stability with substituent effects (e.g., electron-withdrawing groups slow oxidation) .

Methodological Notes

- Synthetic Optimization : Vary substituents on the 4-aryl group (e.g., bromo, methoxy) to study electronic effects on reactivity .

- Computational Modeling : Pair XRD data with DFT calculations to predict conformational stability and electrostatic potential surfaces .

- Safety Protocols : Adhere to ECHA guidelines for handling (e.g., PPE, fume hoods), as the compound is not FDA-approved for human/animal use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.